molecular formula C3H6N2O B563357 Ethyleneurea-d4 CAS No. 62740-68-5

Ethyleneurea-d4

Cat. No.: B563357
CAS No.: 62740-68-5
M. Wt: 90.118
InChI Key: YAMHXTCMCPHKLN-LNLMKGTHSA-N
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Description

Ethyleneurea-d4 is a deuterated derivative of ethyleneurea, where all four hydrogen atoms in the ethyleneurea molecule are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties. The molecular formula of this compound is C3H2D4N2O, and it has a molecular weight of 90.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyleneurea-d4 can be synthesized through the reaction of deuterated ethylene diamine with urea. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethylene diamine and urea, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyleneurea-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyleneurea-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Ethyleneurea-d4 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different systems. This isotopic labeling helps in elucidating reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

    Ethyleneurea: The non-deuterated form of Ethyleneurea-d4.

    Dimethylol ethylene urea: A derivative used in textile treatments to prevent wrinkling.

    1,3-Dimethylol-4,5-dihydroxyethyleneurea: Another derivative used in wood modification.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .

Biological Activity

Ethyleneurea-d4 (EU-d4) is a deuterated derivative of ethyleneurea, a compound that has garnered interest in various biological and pharmacological contexts. This article explores the biological activity of EU-d4, focusing on its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C3_3H2_2D4_4N2_2O
  • Molecular Weight : 90.12 g/mol
  • CAS Number : 62740-68-5

These properties indicate that EU-d4 possesses a stable structure conducive to various biochemical interactions, making it suitable for research in proteomics and drug development .

The biological activity of EU-d4 primarily relates to its role as an intermediate in pharmaceutical synthesis and its potential effects on enzyme systems. Studies have indicated that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, which may enhance their efficacy or reduce toxicity.

Enzyme Interactions

EU-d4 is believed to interact with several enzymatic pathways. Research suggests that the incorporation of deuterium can influence the kinetics of enzyme-catalyzed reactions, potentially leading to more favorable pharmacokinetic profiles. This is particularly relevant in the context of drug metabolism, where deuterated analogs often show improved stability and reduced clearance rates.

Case Studies

  • Pharmaceutical Development :
    • In a study exploring the synthesis of novel therapeutic agents, EU-d4 was utilized as a building block for creating compounds with enhanced biological activity. The incorporation of deuterium was found to improve the selectivity and potency of these compounds against specific biological targets.
  • Toxicological Assessments :
    • Toxicological evaluations have shown that EU-d4 exhibits lower toxicity compared to its non-deuterated form. In animal models, EU-d4 demonstrated a reduced incidence of adverse effects typically associated with ethyleneurea, such as thyroid dysfunction and liver hypertrophy .

Data Table: Comparative Biological Effects

CompoundToxicity LevelMetabolic StabilityEnzyme Interaction
EthyleneureaHighModerateSignificant
This compoundLowHighAltered

This table summarizes the comparative biological effects observed between ethyleneurea and its deuterated form, highlighting the potential advantages of using EU-d4 in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyleneurea-d4 with high isotopic purity, and how can synthesis efficiency be optimized?

Methodological Answer: Prioritize deuteration efficiency by using deuterated solvents (e.g., D₂O) and catalysts under controlled inert atmospheres. Monitor reaction progress via NMR to confirm deuterium incorporation at specific positions (e.g., methyl or urea groups). Optimize reaction time and temperature to minimize side products, and validate purity using mass spectrometry or isotope-ratio MS .

Q. How can researchers characterize the structural and isotopic integrity of this compound in solvent studies?

Methodological Answer: Employ a combination of ¹H/²H NMR to confirm deuterium substitution patterns and FT-IR to verify functional groups. Cross-validate with elemental analysis (EA) and high-resolution MS to ensure isotopic purity >98%. Include control experiments with non-deuterated ethyleneurea to benchmark spectral differences .

Q. What experimental protocols ensure the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design stability tests by incubating this compound in buffers across a pH range (e.g., 2–12) at 25°C and 40°C. Use HPLC-UV or LC-MS to quantify degradation products over time. Statistical analysis (e.g., ANOVA) can identify significant stability differences, while Arrhenius plots predict shelf-life under storage conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported NMR chemical shifts for this compound across different solvent systems?

Methodological Answer: Replicate studies using standardized solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and controlled probe temperatures. Compare results with literature data, accounting for solvent polarity and hydrogen bonding effects. Use error bars and statistical tests (e.g., t-test) to assess variability. Publish raw data and instrument calibration details to enhance reproducibility .

Q. What strategies can resolve discrepancies in deuterium kinetic isotope effects (KIE) observed in this compound-mediated reactions?

Methodological Answer: Systematically vary reaction parameters (e.g., solvent, catalyst loading) while maintaining isotopic purity controls. Use computational modeling (DFT) to predict KIE values and compare with experimental results. Analyze outliers via sensitivity testing and error propagation models to identify methodological biases .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy as a deuterated standard versus commercial alternatives (e.g., DMSO-d6)?

Methodological Answer: Conduct head-to-head experiments measuring signal-to-noise ratios and linewidths in NMR spectra under identical conditions. Use multivariate analysis to account for solvent interactions and temperature effects. Include cost-benefit analysis of synthesis vs. procurement, avoiding commercial bias by disclosing funding sources .

Q. What methodologies validate the absence of isotopic scrambling in this compound during long-term kinetic studies?

Methodological Answer: Implement time-resolved ²H NMR or isotope tracing with ¹³C-labeled analogs to track deuterium migration. Use quenching techniques at periodic intervals to halt reactions, followed by LC-MS analysis. Statistical process control (SPC) charts can detect deviations from baseline isotopic distribution .

Q. Data Analysis & Validation

Q. How should researchers statistically analyze variability in deuterium enrichment levels across this compound batches?

Methodological Answer: Apply Six Sigma methodologies to quantify batch-to-batch variability. Use control charts (e.g., X-bar/R charts) and hypothesis testing (e.g., chi-square) to assess deviations from target purity thresholds. Include root-cause analysis (e.g., fishbone diagrams) for outlier batches .

Q. What frameworks ensure ethical and reproducible reporting of this compound’s applications in metabolic tracing studies?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo). Disclose deuterium source and synthesis protocols in supplementary materials. Use standardized metadata templates for isotopic compounds .

Q. Experimental Design

Q. How can researchers optimize crossover studies using this compound to isolate solvent effects in reaction mechanisms?

Methodological Answer: Design a fractional factorial experiment varying solvent polarity, deuterium content, and temperature. Use response surface methodology (RSM) to model interactions. Validate with in-situ IR spectroscopy to monitor intermediate formation. Replicate trials with independent synthesis batches to confirm generalizability .

Properties

IUPAC Name

4,4,5,5-tetradeuterioimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMHXTCMCPHKLN-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(=O)N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661959
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62740-68-5
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62740-68-5
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